molecular formula C16H12ClN3O B2627181 (E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide CAS No. 496021-25-1

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide

Cat. No.: B2627181
CAS No.: 496021-25-1
M. Wt: 297.74
InChI Key: HOLHDAULQIDIPI-UKTHLTGXSA-N
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Description

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is a chemical compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a chlorophenyl group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide typically involves the reaction of 4-chlorobenzaldehyde with 6-methyl-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-chlorobenzaldehyde reacts with the amide group of 6-methyl-2-pyridinecarboxamide to form the acrylamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide
  • (E)-3-(4-fluorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide
  • (E)-3-(4-methylphenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide

Uniqueness

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and binding affinity, making it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-3-2-4-15(19-11)20-16(21)13(10-18)9-12-5-7-14(17)8-6-12/h2-9H,1H3,(H,19,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLHDAULQIDIPI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329943
Record name (E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496021-25-1
Record name (E)-3-(4-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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